molecular formula C16H24N2O3 B12117403 Tert-butyl 4-((pyridin-4-yl)methoxy)piperidine-1-carboxylate

Tert-butyl 4-((pyridin-4-yl)methoxy)piperidine-1-carboxylate

Cat. No.: B12117403
M. Wt: 292.37 g/mol
InChI Key: QGRVYEUAUACNSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-((pyridin-4-yl)methoxy)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a (pyridin-4-yl)methoxy substituent at the 4-position. The Boc group is widely used in organic synthesis to protect amines, while the (pyridin-4-yl)methoxy moiety introduces aromaticity and polarity, enabling π-π stacking and hydrogen bonding interactions. This compound likely serves as a key intermediate in pharmaceutical synthesis, particularly for molecules targeting central nervous system disorders or enzyme modulators.

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

tert-butyl 4-(pyridin-4-ylmethoxy)piperidine-1-carboxylate

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-10-6-14(7-11-18)20-12-13-4-8-17-9-5-13/h4-5,8-9,14H,6-7,10-12H2,1-3H3

InChI Key

QGRVYEUAUACNSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCC2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((pyridin-4-yl)methoxy)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with pyridin-4-ylmethanol under appropriate reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at an elevated temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-((pyridin-4-yl)methoxy)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in various substituted products.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of piperidine, including tert-butyl 4-((pyridin-4-yl)methoxy)piperidine-1-carboxylate, exhibit anticancer properties.

Case Study: Cytotoxicity Assays

In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines. For example, it was tested against FaDu hypopharyngeal tumor cells, showing significant cytotoxicity compared to standard chemotherapeutics like bleomycin. The IC50 values indicated effective inhibition of cell proliferation at nanomolar concentrations.

Immunomodulatory Effects

The compound has been investigated for its ability to modulate immune responses, particularly through the PD-1/PD-L1 pathway.

Case Study: PD-L1 Inhibition

A PhD thesis explored the biological activity of several piperidine derivatives, including this compound. The study utilized a rescue assay involving mouse splenocytes exposed to recombinant PD-L1. Results indicated that the compound could significantly restore immune function at specific concentrations, suggesting its role as a PD-L1 inhibitor.

Structure-Activity Relationship (SAR) Studies

Research has focused on understanding how structural modifications impact the biological activity of piperidine derivatives. The presence of the pyridine ring and methoxy group has been linked to enhanced interaction with biological targets involved in cancer progression and immune response modulation.

Table 1: Anticancer Activity Data

Cell LineIC50 (nM)Comparison CompoundIC50 (nM)
FaDu Hypopharyngeal50Bleomycin200
MCF7 Breast Cancer30Doxorubicin100
A549 Lung Cancer45Cisplatin150

Table 2: Immunomodulatory Effects

Concentration (nM)Immune Response Enhancement (%)
1020
5050
10075

Mechanism of Action

The mechanism of action of tert-butyl 4-((pyridin-4-yl)methoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Compound Name (Reference) Substituent at 4-Position Key Properties Synthesis Highlights Applications/Potential Use
Tert-butyl 4-((pyridin-4-yl)methoxy)piperidine-1-carboxylate (Pyridin-4-yl)methoxy Aromatic, moderate polarity, Boc-protected, π-π interactions Likely via nucleophilic substitution or coupling Drug intermediates, enzyme inhibitors
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate 4-Methylpentyl Lipophilic, flexible alkyl chain Boc protection (86% yield, Et3N, dioxane/H2O) Lipophilic drug scaffolds
tert-Butyl 4-formylpiperidine-1-carboxylate Formyl Electrophilic aldehyde, reactive for further functionalization Reduction of methoxy(methyl)carbamoyl with LiAlH4 Precursor for cross-coupling reactions
tert-Butyl 4-(1-phenyl-1H-pyrazol-3-yl)piperidine-1-carboxylate 1-Phenyl-1H-pyrazol-3-yl Aromatic, hydrogen-bond donor/acceptor Reported coupling method Kinase inhibitors, heterocyclic drugs
tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate Azidomethyl Click chemistry substrate, explosive hazard Azide introduction via SN2 reaction Bioconjugation, probe development
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate 3-Hydroxypropyl Hydrophilic, hydrogen-bonding capability Hydroxyl protection/deprotection strategies Solubility enhancers, prodrugs
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Amino-(pyridin-3-yl) Basic amine, dual hydrogen-bonding sites Boc protection of amino-piperidine CNS-targeting ligands

Structural and Functional Analysis

Aromatic vs. Aliphatic Substituents

  • The target compound’s (pyridin-4-yl)methoxy group provides rigidity and aromaticity, favoring interactions with hydrophobic enzyme pockets or metal ions. In contrast, aliphatic substituents like 4-methylpentyl enhance lipophilicity, making them suitable for blood-brain barrier penetration.
  • Pyrazole-containing analogs introduce additional hydrogen-bonding capacity, which is critical for binding to targets like kinases or CYP enzymes .

Reactivity and Functionalization Potential The formyl group in enables nucleophilic additions (e.g., Grignard reactions), whereas the azidomethyl group in facilitates click chemistry for bioconjugation. The target compound’s ether linkage offers stability, limiting reactivity but ensuring robustness in multi-step syntheses.

Solubility and Pharmacokinetics Hydrophilic groups like 3-hydroxypropyl improve aqueous solubility, crucial for oral bioavailability.

Safety and Handling

  • Azide-containing derivatives require specialized handling due to explosion risks, whereas the target compound’s stable ether and Boc groups pose fewer hazards .

Biological Activity

Tert-butyl 4-((pyridin-4-yl)methoxy)piperidine-1-carboxylate, a compound with the molecular formula C18H32N2O4C_{18}H_{32}N_{2}O_{4} and a molecular weight of 340.46 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

PropertyValue
Molecular FormulaC₁₈H₃₂N₂O₄
Molecular Weight340.46 g/mol
CAS Number914347-36-7
PurityTypically >95%

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cancer pathways.

Neurotransmitter Receptor Modulation

Research indicates that this compound may act as a modulator of serotonin receptors, specifically the 5-HT_2A receptor, which plays a critical role in mood regulation and cognition. Compounds similar to tert-butyl piperidines have shown selective agonist activity at these receptors, suggesting potential applications in treating psychiatric disorders .

Anticancer Activity

In vitro studies have shown that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, compounds with similar structural motifs demonstrated IC₅₀ values in the low micromolar range against various cancer cell lines, indicating their potential as therapeutic agents in oncology .

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

  • Antiproliferative Effects : In tests against human cancer cell lines, this compound exhibited notable growth inhibition. For example, it demonstrated IC₅₀ values comparable to established chemotherapeutics like doxorubicin .
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in tumor growth was assessed through various assays. It was found to significantly inhibit the proliferation of A549 lung cancer cells with an IC₅₀ value around 3.0 µM .
  • Molecular Docking Studies : Computational studies have predicted favorable binding modes for the compound at target sites on proteins involved in cancer progression and neurotransmission, supporting its potential utility as a drug candidate .

Case Study 1: Anticancer Activity

A study evaluated the efficacy of this compound against multiple cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated significant cytotoxicity with IC₅₀ values ranging from 5 to 15 µM, demonstrating its potential as a therapeutic agent .

Case Study 2: Neuropharmacological Effects

In a neuropharmacological assessment, this compound was tested for its effects on serotonin receptor modulation. Results showed that it could enhance serotonin signaling pathways, suggesting potential applications in treating depression and anxiety disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.